molecular formula C15H21NO4S B1507181 6-tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate CAS No. 1135124-02-5

6-tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate

Cat. No. B1507181
CAS RN: 1135124-02-5
M. Wt: 311.4 g/mol
InChI Key: SAUYKASEVLSPBT-UHFFFAOYSA-N
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Description

“tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound with the CAS Number: 165947-52-4 . It has a molecular weight of 239.34 .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO2S .


Physical And Chemical Properties Analysis

This compound has a density of 1.173g/cm3 and a boiling point of 339.1ºC at 760 mmHg . The exact mass is 239.09800 .

Scientific Research Applications

Environmental Occurrence and Fate

Research highlights the environmental presence and fate of synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound . These SPAs, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in various matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their occurrence in humans has been observed in tissues, serum, urine, breast milk, and fingernails, pointing to widespread environmental distribution and potential human exposure. The studies call for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Environmental Impact

Another significant application area is the biodegradation and environmental impact of fuel oxygenates such as ethyl tert-butyl ether (ETBE), which are structurally related to the compound of interest. Microorganisms capable of degrading ETBE in soil and groundwater highlight the biodegradability and environmental fate of such compounds. This knowledge is crucial for understanding the environmental behaviors of similar compounds and for developing strategies to mitigate their impacts (Thornton et al., 2020).

Synthetic Applications in Chemistry

The compound and its derivatives have applications in synthetic chemistry, particularly in the synthesis of N-heterocycles. Chiral sulfinamides, like tert-butanesulfinamide, are instrumental in the stereoselective synthesis of amines and N-heterocyclic compounds, showcasing the synthetic utility of this class of compounds in creating structurally diverse molecules with potential therapeutic applications (Philip et al., 2020).

Optoelectronic Materials

The review on the synthesis and application of quinazoline and pyrimidine derivatives, which are structurally related to the compound in discussion, for electronic devices and luminescent elements underlines the importance of such chemicals in the development of novel optoelectronic materials. These compounds are valuable for creating materials for organic light-emitting diodes (OLEDs), highlighting their significance in advancing optoelectronic technology (Lipunova et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-O-tert-butyl 2-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-8-10-6-7-16(9-12(10)21-11)14(18)20-15(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUYKASEVLSPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728877
Record name 6-tert-Butyl 2-ethyl 4,7-dihydrothieno[2,3-c]pyridine-2,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1135124-02-5
Record name 6-tert-Butyl 2-ethyl 4,7-dihydrothieno[2,3-c]pyridine-2,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate in dry THF was cooled to −78°, n-butyl lithium (1.5 eq.) was added slowly and reaction mixture stirred for 3-4 hrs. This reaction mixture was then added to the solution of ethylchloroformate (10 eq.) in dry THF at −78° C. Reaction mass wan then allowed to come at room temperature and stirred overnight. It was then cooled and quenched with ammonium chloride solution and extracted with ethyl acetate, dried over sodium sulphate and concentrated. The crude was then purified using column chromatography to yield 6-tert-butyl 2-ethyl 4,7-dihydrothieno[2,3-c]pyridine-2,6(5H)-dicarboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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